ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate involves multiple steps. One common method includes the condensation of acetoacetic acid with salicylaldehyde and thiourea in ethanol, catalyzed by sodium bisulfate . This reaction forms the tricyclic core structure, which is then further functionalized to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of high-purity reagents and solvents, along with precise temperature and pH control, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one
- 13-(N-aryl(N,N-diethyl)aminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
Ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N2O4S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H26N2O4S2/c1-5-28-19(26)12-30-23-24-21-20(16-10-17(13(2)3)29-11-18(16)31-21)22(27)25(23)15-8-6-7-14(4)9-15/h6-9,13,17H,5,10-12H2,1-4H3 |
InChI Key |
GAZFLALSPSTYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC(=C4)C |
Origin of Product |
United States |
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